4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid
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Overview
Description
4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid is a complex organic compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Benzisothiazole Core: This step involves the cyclization of an appropriate precursor to form the benzisothiazole ring.
Introduction of the Dioxido and Oxo Groups: Oxidation reactions are employed to introduce the dioxido and oxo functionalities.
Attachment of the But-2-enoic Acid Moiety: This step involves coupling reactions to attach the but-2-enoic acid group to the benzisothiazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar benzisothiazole cores but different substituents.
Sulfonyl Derivatives: Compounds with similar dioxido functionalities.
Enoic Acid Derivatives: Compounds with similar but-2-enoic acid groups.
Uniqueness
4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5S/c13-10(14)6-3-7-12-11(15)8-4-1-2-5-9(8)18(12,16)17/h1-6H,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTPNDGBTIEHCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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